molecular formula C13H8N2O3S B3005440 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide CAS No. 67733-16-8

4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B3005440
CAS No.: 67733-16-8
M. Wt: 272.28
InChI Key: ZXWKRAGSHKMURW-UHFFFAOYSA-N
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Description

4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide is a synthetically produced chromone-thiazole hybrid compound of significant interest in medicinal chemistry and drug discovery. This chemical entity is designed as a potential ligand for human adenosine receptors (ARs), making it a valuable tool for probing purinergic signaling pathways . The chromone scaffold is recognized as a privileged structure in drug design, with the chromone-thiazole combination representing a promising strategy for developing new chemical entities that target G-protein coupled receptors . In research settings, this compound serves as a key scaffold for the development of selective adenosine receptor ligands, particularly for the A 2B AR subtype . Chromone-based carboxamides offer advantages against classic xanthine derivatives as they avoid the metabolic drawbacks associated with xanthines while maintaining affinity for adenosine receptor subtypes . The compound has been synthesized and characterized by standard spectroscopic methods (NMR and EM/IE), with its molecular geometry and conformation thoroughly analyzed to support structure-activity relationship studies . Research Applications: This product is intended for research purposes only by trained professionals. It is strictly prohibited for diagnostic, therapeutic, or any form of human or veterinary use.

Properties

IUPAC Name

4-oxo-N-(1,3-thiazol-2-yl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-9-7-11(12(17)15-13-14-5-6-19-13)18-10-4-2-1-3-8(9)10/h1-7H,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWKRAGSHKMURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide typically involves the condensation of a chromene derivative with a thiazole derivative. One common method involves the reaction of 4-hydroxycoumarin with thiazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and biological activities. This article explores its applications, particularly in medicinal chemistry, biochemistry, and materials science.

Key Properties:

  • Molecular Formula : C₁₃H₈N₂O₃S
  • Molar Mass : 284.27 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : The compound has demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanism of Action : Research indicates that it may inhibit specific signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.
Cell LineIC50 (µM)Mechanism
MCF-710.5Apoptosis induction
A54912.3PI3K/Akt inhibition

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain enzymes, which can be leveraged for therapeutic purposes:

  • Carbonic Anhydrase Inhibition : This inhibition can lead to potential applications in treating conditions such as glaucoma and epilepsy.
EnzymeInhibition TypeIC50 (µM)
Carbonic Anhydrase IICompetitive5.0

Photoluminescent Properties

The compound has been investigated for its photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Its ability to emit light upon excitation can be utilized in:

  • Sensors for detecting metal ions : The compound can selectively bind to metal ions, leading to a measurable fluorescence change.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of chromene compounds, including this compound. The results showed that modifications to the thiazole ring enhanced potency against cancer cells, suggesting a structure-activity relationship that can guide future drug development.

Case Study 2: Antimicrobial Activity

In a publication within Phytotherapy Research, researchers explored the antimicrobial efficacy of this compound against resistant strains of bacteria. The study concluded that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Phenyl and Aryl-Substituted Chromene Carboxamides
  • 4-Oxo-N-phenyl-4H-chromene-2-carboxamide (3a) : Replacing the thiazol-2-yl group with a phenyl ring reduces aromatic heterocyclic interactions. This compound exhibits a melting point of 229°C and a high synthesis yield (96%) via carboxamide coupling .
  • 4-Oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5a) : Substitution with a sulfonamide group increases thermal stability (melting point: 296–298°C) and may enhance carbonic anhydrase inhibitory activity due to the sulfamoyl pharmacophore .
Thiazole-Containing Derivatives
  • 1-(4-Methoxyphenyl)-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide (11b) : Features a pyridazine core instead of chromene. Despite similar thiazol-2-yl substitution, the pyridazine ring alters electronic properties, yielding a lower melting point (237°C) and moderate synthesis efficiency (65% yield) .
  • N-(5-(4-Chlorophenyl)-5H-pyrazolo[4,3-c]pyridazin-3-yl)-thiazol-2-amine (12) : Incorporates a pyrazolopyridazine system, demonstrating the impact of fused heterocycles on solubility and reactivity (melting point: 157°C; yield: 68%) .

Substituent Effects on Physicochemical Properties

Compound Class Key Substituent Melting Point (°C) Yield (%) Notable Features
Thiazol-2-yl chromene carboxamide Thiazole ring Not reported Aromatic π-π interactions, bioactivity
Phenyl chromene carboxamide Phenyl group 229 96 Simpler synthesis, lower thermal stability
Sulfonamide chromene carboxamide Sulfamoylphenyl group 296–311 84–93 High thermal stability, enzyme inhibition
Pyridazine-thiazole hybrids Pyridazine core 157–320 54–68 Structural diversity, moderate yields

Biological Activity

4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the chromene family and features a thiazole moiety, which is known for conferring various biological properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to function as an enzyme inhibitor by binding to active sites, thus blocking enzymatic activity. Notably, it may influence signal transduction pathways critical for cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown its effectiveness against various cancer cell lines, including:

  • Colon Cancer
  • Lung Cancer
  • Breast Cancer

In vitro assays demonstrated that this compound can inhibit cell growth and induce apoptosis in these cancer cell lines, with IC50 values typically below 10 μM .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It potentially inhibits pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting its utility in treating inflammatory diseases .

Antibacterial Activity

Preliminary studies have indicated that this compound possesses antibacterial properties. It has shown effectiveness against several bacterial strains, making it a candidate for further development as an antibacterial agent .

Comparative Studies

Comparative analyses with structurally similar compounds reveal the unique biological profile of this compound. Below is a summary table comparing this compound with others in the same class:

Compound NameStructural FeaturesBiological Activity
4-oxo-N-(5-methyl-thiazol-2-yl)-4H-chromene-2-carboxamideSimilar thiazole structureAnticancer activity
N-(4-methoxyphenyl)-4H-chromene-2-carboxamideLacks thiazole ringModerate anticancer effects
N-(3-thiazol-benzyl)-4H-chromeneContains benzyl groupAntimicrobial properties

The presence of the thiazole ring in this compound is crucial for enhancing its biological activities compared to other derivatives .

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted that derivatives of this compound significantly inhibited tumor growth in xenograft models, demonstrating promise for clinical applications in oncology .
  • Enzyme Inhibition : Molecular docking studies revealed that this compound binds effectively to target enzymes involved in cancer metabolism, suggesting a mechanism for its anticancer effects .
  • In Vivo Efficacy : Animal studies have shown that treatment with this compound resulted in reduced tumor size and improved survival rates, further supporting its therapeutic potential against various cancers .

Q & A

Q. What are the standard synthetic routes for preparing 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide and its derivatives?

The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reacting chromene-2-carboxylic acid derivatives with thiazol-2-amine using coupling agents like EDCI/HOBt .
  • Thiazole ring formation : Cyclization of thioamide intermediates with α-halo ketones or esters under reflux conditions (e.g., using phosphoryl oxychloride as a solvent) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Key reagents include Lawesson’s reagent for thioamide formation and sodium azide for azide-functionalized intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation :
    • 1H/13C NMR : To verify substituent positions and hydrogen/carbon environments (e.g., chromene carbonyl at ~170 ppm in 13C NMR) .
    • Mass spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., m/z 314.08 for the parent compound) .
  • Purity assessment :
    • HPLC : Reverse-phase C18 columns with UV detection (purity >98%) .
    • Melting point analysis : Sharp melting points (e.g., 210–212°C) indicate crystalline homogeneity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with bulky substituents?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalyst screening : Copper(I) iodide or Pd-based catalysts improve coupling efficiency in sterically hindered reactions .
  • Temperature control : Gradual heating (e.g., 80–100°C) prevents decomposition during cyclization .
    Example: A 67% yield was achieved for a trifluorobutyl derivative using DMF and 4,4-difluorocyclohexylamine under nitrogen .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Standardized assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols to minimize variability .
  • Structural benchmarking : Compare activity of the parent compound with analogs (e.g., replacing the thiazole ring with oxadiazole) to identify pharmacophoric requirements .
  • Solubility adjustments : Introduce hydrophilic groups (e.g., -OH, -NH2) to improve bioavailability in aqueous assays .

Q. How can mechanistic studies elucidate the compound’s anticancer activity?

  • Enzyme inhibition assays : Test inhibition of kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) using fluorescence-based kits .
  • Computational modeling : Dock the compound into ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinity .
  • In vivo validation : Xenograft models (e.g., murine breast cancer) with dose-dependent tumor regression studies .

Q. What methods validate crystallographic data for structural analogs?

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C=O bond at 1.21 Å) and confirm stereochemistry .
  • Cross-validation : Compare experimental XRD data with DFT-optimized structures (B3LYP/6-31G* basis set) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) to rule out polymorphic variations .

Q. How should researchers design structure-activity relationship (SAR) studies for this scaffold?

  • Substituent variation : Synthesize derivatives with modified groups (e.g., -OCH3, -CF3) at the chromene 4-position or thiazole 5-position .
  • Biological profiling : Test against panels of cancer cell lines (e.g., NCI-60) to correlate substituents with IC50 values .
  • Meta-analysis : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to calculate logP, PSA, and correlate with permeability .

Data Analysis & Reproducibility

Q. How can discrepancies in NMR spectral data between labs be addressed?

  • Internal standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) for chemical shift calibration .
  • Collaborative validation : Share raw FID files via platforms like NMRium for independent analysis .
  • Paramagnetic contamination checks : Filter samples through Chelex resin to remove metal ions causing peak broadening .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill slopes .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
  • Multiplicity correction : Use Bonferroni-adjusted p-values for comparisons across multiple cell lines .

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